One prominent area of research involving oxazolidinones is asymmetric catalysis. These compounds can act as chiral ligands, meaning they can bind to a metal center and influence the reactivity of a molecule in a stereoselective manner. This allows researchers to control the formation of specific stereoisomers in chemical reactions, which is crucial for the synthesis of many pharmaceuticals and other complex molecules ().
For example, certain oxazolidinone derivatives have been shown to be effective ligands in reactions like aldol additions and Diels-Alder cycloadditions, enabling the synthesis of enantiopure products with high yields ().
(4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone might also possess similar catalytic properties due to its chiral structure. However, dedicated research to explore its potential as an asymmetric catalyst is yet to be reported in detail.
Another field where oxazolidinones hold promise is medicinal chemistry. Some oxazolidinone derivatives have exhibited various biological activities, including antibacterial and antifungal properties ().
(4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone is a chiral compound characterized by its unique oxazolidinone structure, featuring two phenyl groups attached to the 4 and 5 positions of the oxazolidinone ring. Its molecular formula is C₁₅H₁₃NO₂, with a molecular weight of 239.27 g/mol. This compound is notable for its potential applications in asymmetric synthesis and medicinal chemistry due to its chirality and functional groups .
These reactions leverage the stereochemistry of (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone to produce enantiomerically enriched products.
Several methods exist for synthesizing (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone:
The applications of (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone span various fields:
Several compounds share structural similarities with (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone. Here is a comparison highlighting its uniqueness:
The uniqueness of (4R,5S)-(+)-cis-4,5-Diphenyl-2-Oxazolidinone lies in its specific stereochemistry and potential applications in asymmetric synthesis and medicinal chemistry. Its ability to act as a chiral auxiliary sets it apart from other similar compounds.
The compound’s systematic IUPAC name is (4R,5S)-4,5-diphenyl-1,3-oxazolidin-2-one, reflecting its stereochemistry and functional groups. Key identifiers include:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₃NO₂ |
Molecular Weight | 239.27 g/mol |
CAS Registry Number | 86286-50-2 |
Stereochemical Descriptor | cis-configuration at C4/C5 |
The oxazolidinone core consists of a five-membered ring containing oxygen (O1) and nitrogen (N1), with phenyl groups at C4 and C5 in a cis arrangement. The (4R,5S) absolute configuration ensures predictable facial selectivity in reactions.
The compound emerged from David A. Evans’ pioneering work on oxazolidinone auxiliaries in the early 1980s. Prior auxiliaries, such as proline derivatives, suffered from limited steric control and synthetic versatility. Evans’ innovation lay in leveraging oxazolidinones’ rigidity and tunable substituents to enforce high stereoselectivity.
Key milestones include:
Unlike earlier auxiliaries, the diphenyl substitution at C4/C5 provided unmatched steric bulk, enabling reliable π-stacking and van der Waals interactions to direct reactant orientation.
The compound’s boron enolates undergo aldol additions with exceptional stereocontrol. For example, reacting its propionyl derivative with isobutyraldehyde yields the syn-aldol product in >98% diastereomeric excess (de). The transition state adopts a Zimmerman-Traxler chair, where the aldehyde’s Re face attacks the enolate’s Si face, guided by the auxiliary’s phenyl groups:
$$
\text{Enolate} + \text{Aldehyde} \xrightarrow{\text{Boron}} \text{syn-Adduct} \quad
$$
Lithium enolates derived from the auxiliary undergo stereoselective alkylations. For instance, benzylation of the propionyl derivative proceeds with 97% de, favoring the R-configured product. Similarly, Michael additions to α,β-unsaturated esters achieve >90% ee due to the auxiliary’s steric shielding.
The oxazolidinone scaffold enhances endo selectivity in cycloadditions. A 2014 study showed that its acryloyl derivative reacts with cyclopentadiene to form the endo adduct in 94% yield and 20:1 endo/exo ratio.
The auxiliary is cleaved under mild conditions (e.g., LiOH/H₂O₂) to yield carboxylic acids without racemization. Recent advances enable its recovery and reuse, reducing synthetic costs.
The molecular geometry of (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone is characterized by the five-membered oxazolidinone ring containing both oxygen and nitrogen atoms, with two phenyl groups attached at the 4 and 5 positions in a cis configuration [1] [2]. The specific stereochemistry is defined by the (4R,5S) designation, indicating the absolute configuration at these chiral centers [3].
The compound exhibits characteristic physical properties including a melting point of 227-230°C [3] and an optical rotation of [α]₂₀/D 57±4°, c = 2 in methanol [3], confirming its chiral nature. The specific optical activity demonstrates the compound's ability to rotate plane-polarized light, a fundamental property of enantiomerically pure substances [4].
Physical Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₅H₁₃NO₂ | [1] [2] |
Molecular Weight | 239.27 g/mol | [1] [2] |
Melting Point | 227-230°C | [3] |
Optical Rotation | [α]₂₀/D 57±4° (c=2, MeOH) | [3] |
Density | 1.192 g/cm³ | [4] |
The stereochemical arrangement creates a well-defined chiral environment that is crucial for the compound's applications in asymmetric synthesis [5]. The cis configuration of the two phenyl groups at positions 4 and 5 results in a specific spatial arrangement where both phenyl substituents are positioned on the same face of the oxazolidinone ring [5].
Crystallographic investigations of oxazolidinone derivatives provide essential insights into their solid-state structures and conformational preferences. Studies on related oxazolidinone compounds reveal that the five-membered ring typically adopts conformations ranging from envelope forms to twist conformations [6] [7].
In crystallographic analyses of similar oxazolidinone structures, the ring has been observed to adopt a near-planar conformation with minimal deviations from planarity. For instance, in closely related structures, the oxazolidinone ring showed mean deviations of approximately 0.020 Å from planarity, with maximum deviations typically less than 0.035 Å [6] [8].
Crystallographic Parameter | Value Range | Reference |
---|---|---|
Mean ring deviation from planarity | ~0.020 Å | [6] [8] |
Maximum deviation from planarity | <0.035 Å | [6] [8] |
Dihedral angle (ring-phenyl) | 56-60° | [6] [8] |
The dihedral angles between the oxazolidinone ring plane and the attached phenyl groups are typically found to be in the range of 56-60° [6] [8]. This geometric arrangement is consistent across multiple oxazolidinone derivatives and represents an energetically favorable conformation that minimizes steric interactions while maintaining conjugative effects.
X-ray structural studies of diphenyl-substituted oxazolidinones have revealed important conformational features. The extensive crystallographic database of oxazolidinone derivatives shows that the five-membered ring geometry can vary from envelope conformations with specific atoms displaced from the ring plane to twist forms [9]. Ring puckering parameters indicate amplitude values (q) typically ranging from 0.30 to 0.36 Å, with phase angles (φ) varying depending on the specific substitution pattern [9].
The conformational behavior of (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone in solution exhibits dynamic characteristics that can be studied through nuclear magnetic resonance spectroscopy and theoretical calculations. Five-membered heterocyclic rings, including oxazolidinones, display conformational flexibility that involves pseudorotation between different puckered forms [10] [11].
Computational studies on saturated five-membered heterocycles have revealed that these systems exhibit multiple conformational minima along their pseudorotation pathways [10]. The conformational landscape is characterized by envelope and twist forms, with energy barriers between different conformations typically being relatively low, allowing for rapid interconversion at room temperature [10].
In solution, oxazolidinone rings can undergo conformational exchange between envelope conformations where one atom is displaced from the plane of the other four atoms, and twist conformations where two adjacent atoms are displaced on opposite sides of the plane formed by the remaining three atoms [12] [11]. The preferred conformation depends on various factors including solvent effects, temperature, and steric interactions with substituents.
Conformational Type | Characteristics | Typical Parameters |
---|---|---|
Envelope | One atom out-of-plane | Deviation: 0.3-0.4 Å |
Twist | Two atoms displaced | Puckering amplitude: 0.30-0.36 Å |
Planar | Minimal deviation | <0.05 Å |
Nuclear magnetic resonance studies of oxazolidinone derivatives in solution have demonstrated that the conformational preferences observed in the solid state are generally maintained in solution [9] [13]. Variable temperature NMR experiments reveal that conformational exchange processes can be detected and characterized, providing insights into the dynamic behavior of these molecules [13] [14].
The conformational dynamics are influenced by intramolecular interactions, including hydrogen bonding between the carbonyl oxygen and NH groups when present [13]. In polar solvents, intermolecular hydrogen bonding with solvent molecules can also affect the conformational equilibrium [13]. The presence of bulky phenyl substituents in (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone provides additional steric constraints that influence the accessible conformational space.
Temperature-dependent NMR studies have shown that raising the temperature typically leads to increased conformational mobility and can break intermolecular hydrogen bonds, which is reflected in changes in chemical shift positions [13]. Concentration effects in low-polarity solvents such as chloroform suggest the formation of dimeric structures through intermolecular hydrogen bonding [13].
Classical cyclization methodologies represent the foundational synthetic strategies for accessing (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone through well-established reaction patterns. These approaches primarily utilize chiral amino alcohol precursors and rely on proven cyclization chemistry to construct the oxazolidinone ring system with high stereochemical fidelity.
The amino alcohol-phosgene cyclization represents the most widely employed classical method for synthesizing (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone [2]. This transformation typically employs (1S,2R)-(+)-2-amino-1,2-diphenylethanol as the chiral starting material, which undergoes cyclization with various phosgene equivalents under carefully controlled conditions [3] [4].
The standard protocol involves treatment of the amino alcohol with triphosgene (bis(trichloromethyl) carbonate) in the presence of triethylamine as a base in dichloromethane at 0°C [4]. Under these conditions, the reaction proceeds through formation of an intermediate carbamate, followed by intramolecular cyclization to afford the desired oxazolidinone in excellent yield (97%) with complete retention of stereochemistry (>99% enantiomeric excess) [5].
Alternative phosgene sources have been successfully employed, including diphosgene and chloroformates [6] [7]. Diphosgene offers improved handling characteristics compared to phosgene gas while maintaining comparable reactivity and selectivity [8]. The reaction with diphosgene proceeds at 0°C in dichloromethane over 1.5 hours, providing the target compound in 95% yield with >99% enantiomeric excess [4].
For enhanced safety considerations, phosgene-free alternatives have been developed utilizing carbonyldiimidazole (CDI) as the carbonylating agent [8]. This approach requires slightly elevated temperatures (25°C) and longer reaction times (4 hours) but avoids the use of highly toxic phosgene derivatives. The CDI-mediated cyclization in tetrahydrofuran with triethylamine provides the oxazolidinone in 85% yield with >98% enantiomeric excess [6].
Epoxide carbonylation methodologies offer an alternative approach to oxazolidinone synthesis through direct incorporation of carbon monoxide into strained three-membered ring systems [9] [10]. These strategies typically employ styrene oxide derivatives bearing appropriate amino substituents as starting materials.
The most effective epoxide carbonylation system utilizes palladium iodide in combination with potassium iodide as co-catalyst [11]. This catalytic system operates under 20 atmospheres of carbon monoxide pressure at 100°C in 1,2-dimethoxyethane solvent [11]. The reaction proceeds through initial coordination of the amino group to palladium, followed by carbon monoxide insertion and intramolecular cyclization. Under optimized conditions, this methodology provides the target oxazolidinone in 81% isolated yield after 15 hours [11].
Alternative metal-catalyzed systems have been investigated, including ruthenium tricarbonyl complexes with acridine-based phosphine ligands [12] [13]. These systems require higher temperatures (140°C) and pressures (25 atmospheres) but offer complementary reactivity profiles. The ruthenium-catalyzed process proceeds through a different mechanistic pathway involving hydrogen shuttling and provides moderate yields (75%) with good regioselectivity [12] [14].
Lewis acid-catalyzed epoxide carbonylation has been explored using aluminum chloride and other metal halides [9]. These systems operate under milder pressure conditions (15 atmospheres) but require careful optimization to achieve acceptable yields (68%) and selectivity [10]. The mechanism involves Lewis acid activation of the epoxide followed by nucleophilic attack and carbon monoxide insertion [15].
One-pot synthetic methodologies have emerged as highly efficient approaches for constructing oxazolidinone ring systems without the need for isolation of intermediate compounds [2] [15]. These protocols offer significant advantages in terms of operational simplicity, reduced waste generation, and improved overall efficiency.
The chlorosulfonyl isocyanate (CSI) methodology represents a particularly effective one-pot approach [2] [15]. This protocol involves the direct reaction of epoxides with CSI in dichloromethane at room temperature, followed by aqueous workup to afford both oxazolidinones and cyclic carbonates in approximately 1:1 ratio [15] [16]. The reaction proceeds through an asynchronous concerted mechanism, as confirmed by density functional theory calculations [15]. Under optimized conditions, this methodology provides total yields of 76-93% for the combined products with excellent functional group tolerance [2].
Microwave-assisted one-pot protocols have been developed utilizing dimethyl carbonate as both carbonylating and methylating agent [8]. These transformations employ tetrabutylammonium chloride as catalyst and proceed under solvent-free conditions at 130°C [8]. The microwave activation dramatically reduces reaction times to 10 minutes while providing excellent yields (84%) and allowing for simultaneous cyclization and N-methylation [8] [17].
Base-catalyzed one-pot protocols utilizing triethylamine have demonstrated exceptional efficiency for specific substrate combinations [18] [19]. The reaction of propargylic alcohols with para-toluenesulfonyl isocyanate in the presence of catalytic triethylamine provides oxazolidinone derivatives in up to 98% yield [19] [20]. This transformation proceeds through initial nucleophilic addition followed by cycloisomerization under mild conditions [18].
Ionic liquid-mediated one-pot syntheses offer environmentally benign alternatives with excellent catalyst recyclability [21]. These systems typically employ task-specific ionic liquids that can be recovered and reused for multiple reaction cycles without significant loss of activity [21]. The optimal conditions involve heating at 150°C for 8 hours, providing yields of 85% with excellent catalyst stability over six cycles [21].
The regioselective formation of (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone proceeds through well-defined mechanistic pathways that have been extensively studied using both experimental and computational approaches [15] [22] [23]. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting stereochemical outcomes.
The predominant mechanism involves 5-exo-trig cyclization, which exhibits excellent regioselectivity (>95:5) and proceeds with retention of stereochemistry [15] [6]. This pathway has an activation energy of 15.2 kcal/mol and a rate constant of 1.2×10⁻³ s⁻¹, as determined by density functional theory calculations using the B3LYP functional [15] [23]. The high selectivity arises from the favorable orbital overlap in the transition state and the reduced ring strain in the five-membered product.
Alternative mechanistic pathways include SN2 ring opening processes, which proceed with moderate regioselectivity (90:10) and inversion of stereochemistry [9] [10]. These pathways typically have higher activation energies (18.7 kcal/mol) and slower rate constants (3.5×10⁻⁴ s⁻¹), making them less favorable under most reaction conditions [22]. The stereochemical inversion results from backside attack during the ring-opening process.
Concerted addition mechanisms have been identified in certain catalytic systems, particularly those involving metal-mediated processes [9] [10]. These pathways exhibit exceptional regioselectivity (>99:1) and proceed with retention of stereochemistry through a single transition state. The lower activation energy (12.5 kcal/mol) and faster rate constant (2.1×10⁻² s⁻¹) make this mechanism highly favorable when appropriate catalysts are employed [10].
Computational studies using various theoretical methods, including MP2, M06-2X, and CCSD(T), have provided detailed insights into the energetics and stereochemical preferences of these competing pathways [23] [24]. The calculations consistently predict the observed experimental selectivities and provide guidance for rational catalyst design and reaction optimization [15] [22].
Stepwise mechanisms involving discrete intermediates have been identified in some systems, particularly those proceeding through carbocation or radical intermediates [23]. These pathways typically exhibit lower selectivity (85:15) and mixed stereochemical outcomes due to the potential for competing reactions from the intermediate species [24]. The higher activation energies (20.1 kcal/mol) and slower kinetics make these pathways less competitive under optimized conditions [22].
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